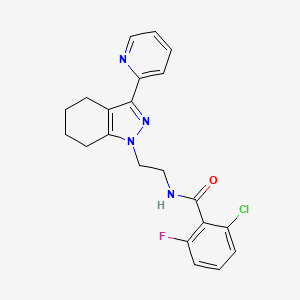

2-chloro-6-fluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN4O/c22-15-7-5-8-16(23)19(15)21(28)25-12-13-27-18-10-2-1-6-14(18)20(26-27)17-9-3-4-11-24-17/h3-5,7-9,11H,1-2,6,10,12-13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKQUEVBJYAQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-6-fluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H22ClFN4O

- Molecular Weight : 398.89 g/mol

- CAS Number : 1797715-67-3

The compound is believed to exert its biological effects through various pathways, particularly in cancer therapy and antiviral activity. Its structure allows it to interact with specific biological targets, such as kinases and viral enzymes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including 2-chloro-6-fluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide. For instance:

- Inhibition of Polo-like Kinase 4 (PLK4) : Compounds similar to the target molecule have shown nanomolar inhibitory activity against PLK4, which is crucial for cell division and cancer proliferation .

Antiviral Activity

The compound has also been evaluated for its antiviral properties:

- HIV Inhibition : It has been reported that derivatives with similar functional groups exhibit significant inhibitory activity against HIV-1, with some compounds showing picomolar activity against wild-type strains .

Synthesis and Evaluation

The synthesis of 2-chloro-6-fluoro-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide involves several steps:

- Formation of Indazole Core : The indazole core is synthesized through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the chloro and fluoro groups is achieved via electrophilic aromatic substitution.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antitumor Efficacy in Mouse Models : One study demonstrated that a similar indazole derivative significantly inhibited tumor growth in HCT116 colon cancer models .

- Mechanistic Insights into Antiviral Activity : Another study explored the binding modes of related compounds to HIV reverse transcriptase, revealing that stereochemistry plays a crucial role in their efficacy .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and related analogs:

Pharmacokinetic and Binding Implications

- Target Compound : The absence of bulky fluorinated groups (e.g., tetrafluoro in 16A/16C) may enhance solubility but reduce metabolic stability compared to analogs.

- 16A/16C : Fluorine-rich motifs (tetrafluoro, difluoromethyl) enhance lipophilicity and blood-brain barrier penetration, as seen in kinase inhibitors .

Research Findings and Trends

- Bioactivity : Compounds with pyridinyl-indazol cores (e.g., target compound, 16A) are frequently explored in kinase inhibition (e.g., ALK, EGFR). Fluorination often correlates with improved binding to hydrophobic kinase pockets .

- Metabolic Stability : Bulkier substituents (e.g., trimethylsilyl in 16A) may slow CYP450-mediated degradation, whereas smaller groups (e.g., Cl/F in the target compound) could increase clearance rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.